6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
CAS No.: 698974-42-4
Cat. No.: VC4774619
Molecular Formula: C10H13BrN2
Molecular Weight: 241.132
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 698974-42-4 |
|---|---|
| Molecular Formula | C10H13BrN2 |
| Molecular Weight | 241.132 |
| IUPAC Name | 6-bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine |
| Standard InChI | InChI=1S/C10H13BrN2/c1-6-8-4-3-5-12-10(8)13-7(2)9(6)11/h3-5H2,1-2H3,(H,12,13) |
| Standard InChI Key | AJJRQDRKERDWHB-UHFFFAOYSA-N |
| SMILES | CC1=C2CCCNC2=NC(=C1Br)C |
Introduction
Chemical Structure and Nomenclature
The compound belongs to the 1,8-naphthyridine family, a class of heterocyclic systems featuring two fused pyridine rings. The "1,2,3,4-tetrahydro" designation indicates partial saturation of one pyridine ring, reducing aromaticity and enhancing reactivity at specific positions. Key structural features include:
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Bromine substitution at position 6, enabling cross-coupling reactions.
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Methyl groups at positions 5 and 7, influencing steric and electronic properties.
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A tetrahydro ring (positions 1–4), conferring conformational flexibility.
The IUPAC name derives from the parent 1,8-naphthyridine system, with substitutions and saturation explicitly defined .
Synthesis and Reaction Pathways
Core Synthetic Strategies
The synthesis of 1,8-naphthyridine derivatives often begins with pyridine precursors. For 6-bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a representative pathway involves:
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Amidation of 2-methylnicotinic ester: Starting with ethyl 2-methylnicotinate, amidation with ammonia yields 2-methylnicotinamide .
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Enamine formation: Reaction with dimethylformamide dimethyl acetal introduces an enamine moiety, facilitating cyclization .
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Bromination: Selective bromination at position 6 using bromosuccinimide (NBS) in dichloroethane achieves the final substitution .
Example Reaction Sequence
Scale-Up and Optimization
Large-scale reactions (e.g., 10 mmol) maintain efficiency, with bromination steps achieving 86% yield under optimized conditions . Microwave-assisted synthesis and ionic liquid-mediated reactions—common in green chemistry approaches for naphthyridines—remain unexplored for this specific compound but could enhance scalability .
Physicochemical Properties
The compound’s (1.68) suggests moderate lipophilicity, aligning with its potential as a CNS drug precursor .
Future Directions
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